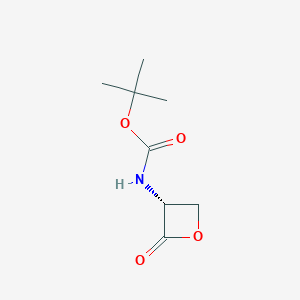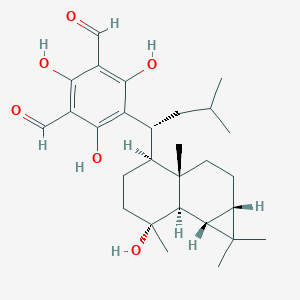
Potassium ion
概要
説明
カリウムイオン (K⁺)は、原子番号19、元素記号Kの化学種です。アルカリ金属に属し、外観は銀白色です。 カリウムは、ナイフで切れるほど柔らかく、大気中の酸素と急速に反応して、フレーク状の白色の過酸化カリウムを生成します .
2. 製法
合成経路::塩化カリウム(KCl)の電気分解: 実験室では、塩化カリウム(KCl)の溶融物を電気分解することで、カリウム金属を合成することができます。陰極でのK⁺イオンの還元により、カリウム金属が生成されます。
水酸化カリウム(KOH)の熱還元: 工業的には、水酸化カリウム(KOH)を炭素などの還元剤と加熱することで、カリウムが生成されます。この反応により、カリウム金属と水蒸気が生成されます。
準備方法
Synthetic Routes::
Electrolysis of Potassium Chloride (KCl): In the laboratory, potassium metal can be synthesized by electrolyzing molten potassium chloride (KCl). The reduction of K⁺ ions at the cathode produces potassium metal.
Thermal Reduction of Potassium Hydroxide (KOH): Industrially, potassium is produced by heating potassium hydroxide (KOH) with a reducing agent like carbon. The reaction yields potassium metal and water vapor.
化学反応の分析
反応の種類::
酸化: カリウムは容易に電子を失ってK⁺を形成し、強い還元剤となります。
置換: カリウムイオンは、様々な化合物中の他のカチオンを置き換えることができます。
錯形成: K⁺は、配位化学において配位子と錯体を形成します。
水酸化カリウム(KOH): 塩基性であるため、様々な反応で使用されます。
過マンガン酸カリウム(KMnO₄): 酸化剤です。
炭酸カリウム(K₂CO₃): ガラス製造や緩衝剤として使用されます。
水酸化カリウム(KOH): カリウムが水と反応したときに生成されます。
塩化カリウム(KCl): K⁺が塩酸と反応して得られます。
4. 科学研究への応用
生物学的機能: カリウムは、神経機能、筋肉の収縮、細胞内の浸透圧バランスの維持に不可欠です。
医学: カリウムサプリメントは、低カリウム血症(血液中のカリウム濃度が低い状態)の治療に使用されます。
農業: カリウム系肥料は、作物の収穫量を向上させます。
科学的研究の応用
Biological Functions: Potassium is essential for nerve function, muscle contraction, and maintaining osmotic balance in cells.
Medicine: Potassium supplements are used to treat hypokalemia (low blood potassium levels).
Agriculture: Potassium-based fertilizers enhance crop yield.
作用機序
細胞膜電位: K⁺は、細胞の静止膜電位の確立に重要な役割を果たします。
イオンチャネル: 電位依存性カリウムチャネルは、細胞膜を横切るイオンの流れを調節します。
6. 類似化合物の比較
ナトリウムイオン(Na⁺): K⁺と同様に、Na⁺は重要な電解質ですが、生理学的役割は異なります。
リチウムイオン(Li⁺): K⁺よりも小さく軽いLi⁺は、電池や精神科医薬品に使用されます。
類似化合物との比較
Sodium Cation (Na⁺): Like K⁺, Na⁺ is an essential electrolyte but has distinct physiological roles.
Lithium Cation (Li⁺): Smaller and lighter than K⁺, Li⁺ is used in batteries and psychiatric medications.
特性
IUPAC Name |
potassium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYPAHLBTDXSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042671 | |
| Record name | Potassium cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
39.0983 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Potassium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Potassium is the major cation (positive ion) inside animal cells, while sodium is the major cation outside animal cells. The concentration differences of these charged particles causes a difference in electric potential between the inside and outside of cells, known as the membrane potential. The balance between potassium and sodium is maintained by ion pumps in the cell membrane. The cell membrane potential created by potassium and sodium ions allows the cell generate an action potential—a "spike" of electrical discharge. The ability of cells to produce electrical discharge is critical for body functions such as neurotransmission, muscle contraction, and heart function. Potassium is also an essential mineral needed to regulate water balance, blood pressure and levels of acidity. | |
| Record name | Potassium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
24203-36-9, 7440-09-7 | |
| Record name | Potassium(1+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24203-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024203369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Potassium cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POTASSIUM CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295O53K152 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Potassium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63.2 °C | |
| Record name | Potassium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Potassium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














